2-(2-Cyclopropyl-3-fluoro-5-(methoxymethoxy)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
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Overview
Description
2-(2-Cyclopropyl-3-fluoro-5-(methoxymethoxy)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a cyclopropyl group, a fluorine atom, and a methoxymethoxy group attached to a phenyl ring, along with a dioxaborolane moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Cyclopropyl-3-fluoro-5-(methoxymethoxy)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Cyclopropyl-Substituted Phenyl Ring:
Introduction of the Fluorine Atom: The fluorine atom is introduced via electrophilic fluorination using reagents such as Selectfluor.
Attachment of the Methoxymethoxy Group: This step involves the protection of a hydroxyl group as a methoxymethyl ether.
Formation of the Dioxaborolane Moiety: The final step involves the formation of the dioxaborolane ring through a reaction with a boronic acid derivative.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and scalability. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts.
Chemical Reactions Analysis
Types of Reactions
2-(2-Cyclopropyl-3-fluoro-5-(methoxymethoxy)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the oxidation state of the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the fluorine or methoxymethoxy positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents such as halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions may introduce new functional groups such as amines or ethers.
Scientific Research Applications
2-(2-Cyclopropyl-3-fluoro-5-(methoxymethoxy)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of biological pathways and as a probe in biochemical assays.
Industry: The compound can be used in the production of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-(2-Cyclopropyl-3-fluoro-5-(methoxymethoxy)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane involves its interaction with specific molecular targets. The compound may act as an inhibitor or activator of certain enzymes, receptors, or signaling pathways. The exact mechanism depends on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
2-Fluoro-5-formylbenzonitrile: A benzonitrile derivative with a similar fluorine substitution pattern.
Cyclopropyl(3-fluoro-5-methoxyphenyl)methanone: A compound with a similar cyclopropyl and fluorine substitution pattern.
Uniqueness
2-(2-Cyclopropyl-3-fluoro-5-(methoxymethoxy)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. The presence of the dioxaborolane moiety, in particular, distinguishes it from other similar compounds and provides unique opportunities for its use in various applications.
Properties
Molecular Formula |
C17H24BFO4 |
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Molecular Weight |
322.2 g/mol |
IUPAC Name |
2-[2-cyclopropyl-3-fluoro-5-(methoxymethoxy)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
InChI |
InChI=1S/C17H24BFO4/c1-16(2)17(3,4)23-18(22-16)13-8-12(21-10-20-5)9-14(19)15(13)11-6-7-11/h8-9,11H,6-7,10H2,1-5H3 |
InChI Key |
VBOAGWABHPEJQS-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC(=C2C3CC3)F)OCOC |
Origin of Product |
United States |
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